

A Comparative Guide to Analytical Methods for Sofosbuvir and its Related Compounds

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Compound of Interest

Compound Name: Sofosbuvir impurity I

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This guide provides a comprehensive benchmarking of analytical methods for the quantitative and qualitative analysis of Sofosbuvir and its associated impurities. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control. The methodologies and data summarized below are collated from various validated studies to facilitate an objective comparison of different analytical techniques.

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] Ensuring the purity and stability of the drug is critical for its safety and efficacy, necessitating robust analytical methods to detect and quantify any related compounds, including process impurities and degradation products.[2][3] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.[4]

Forced Degradation and Related Compounds of Sofosbuvir

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5] Sofosbuvir has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments.[1][6] However, it is generally found to be stable under thermal and photolytic stress.[6][7]

Commonly identified related compounds and degradation products of Sofosbuvir include:

- Acid Degradation Product: (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[7]
- Base Degradation Impurity A: (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate.[7]
- Base Degradation Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[7]
- Oxidative Degradation Product: A product with a molecular weight of 527.15 g/mol has been observed.[7]
- Process-Related Impurity: Phosphoryl impurity.[2][3][8]
- Other Impurities: Methyl ester and ethyl ester of Sofosbuvir.[9]

Benchmarking of Analytical Methods

The following tables summarize the key performance parameters of various HPLC and UPLC methods developed for the analysis of Sofosbuvir and its related compounds.

Table 1: Comparison of Chromatographic Methods for Sofosbuvir Analysis

Method	Column	Mobile Phase	Detection	Retention Time (Sofosbuvir)	Reference
RP-HPLC	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm	0.1% Trifluoroacetic acid in water:Acetonitrile (50:50 v/v)	UV at 260 nm	3.674 min	[2] [3]
RP-HPLC	Kromasil 100 C18 (250 × 4.6 mm, 5 µ)	Gradient with Mobile Phase A (Buffer:Acetonitrile, 97.5:2.5 v/v) and Mobile Phase B (Acetonitrile:Isopropyl alcohol:Methanol:Water, 60:20:10:10 v/v/v/v)	UV at 263 nm	54.28 min	[9]
RP-HPLC	Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)	Gradient with Mobile Phase A (0.6% Trifluoroacetic acid in water (pH 2.2):Acetonitrile, 95:5 v/v) and Mobile Phase B (Water:Methanol:Acetonitril	UV at 263 nm	~48.0 min	[10]

		e, 20:30:50 v/v/v)			
RP-HPLC	Hypersil C18 (4.6 x 150mm, 5µm)	Acetonitrile:W ater (70:30 v/v)	UV at 230 nm	3.863 min	[11]
UPLC	X-Bridge BEH C18 (100 × 4.6) mm 2.5 µ	Acetonitrile and 0.1% Formic acid buffer	PDA	Not Specified	[7]
UPLC- MS/MS	Gemini C18 (50×4.6mm, 5µm)	0.5% Formic acid:Methano l (30:70, v/v)	ESI-MS/MS	Not Specified	[12]

Table 2: Performance Characteristics of Analytical Methods for Sofosbuvir

Method	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Accuracy (% Recovery)	Reference
RP-HPLC	160-480	0.04	0.125	Not Specified	[2] [3] [8]
RP-HPLC	0.5-7.5	0.1	0.5	90.2-113.9	[9]
RP-HPLC	20-100	Not Specified	Not Specified	98-102	[13]
RP-HPLC	20-100 (Sofosbuvir)	Not Specified	Not Specified	99.8	[11]
UPLC	5.0-25.0	0.27	0.83	99.62-99.73	[7]
UPLC- MS/MS	0.004063- 8.00001	Not Specified	Not Specified	Not Specified	[12]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

RP-HPLC Method for Sofosbuvir and Phosphoryl Impurity[2][3]

- Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm).
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, delivered in an isocratic mode.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 260.0 nm.
- Sample Preparation:
 - Standard Solution: 400 mg of Sofosbuvir and 25 mg of phosphoryl impurity are dissolved in 100 mL of a 50:50 water:acetonitrile diluent. 5 mL of this solution is further diluted to 50 mL with the same diluent.[2]
 - Sample Solution (Tablets): Powder equivalent to 400 mg of Sofosbuvir from ten tablets is transferred to a 200 mL volumetric flask. The sample is dispersed by shaking and sonication, then diluted to volume with mobile phase.[7]

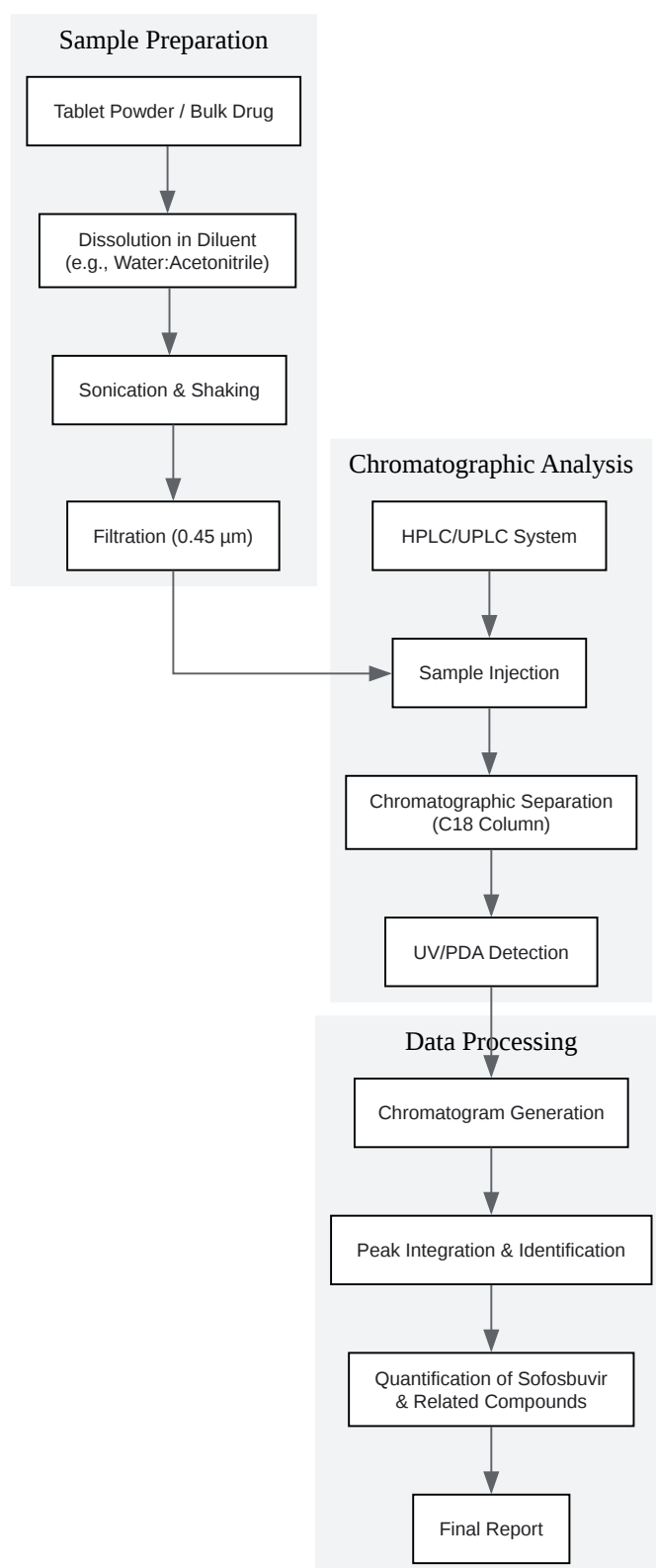
Stability-Indicating UPLC Method[7]

- Chromatographic System: Waters UPLC system with a PDA detector and an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 μ).
- Mobile Phase: A mixture of acetonitrile and 0.1% Formic acid buffer.
- Sample Preparation: A stock solution of 100 μg/mL Sofosbuvir is prepared in methanol and mobile phase.
- Forced Degradation Studies:
 - Acid Degradation: Reflux in 1 N HCl at 80°C for 10 hours.
 - Base Degradation: 0.5 N NaOH at 60°C for 24 hours.

- Oxidative Degradation: 30% H₂O₂ at 80°C for two days.
- Photolytic Degradation: Exposure to 254 nm UV light for 24 hours.

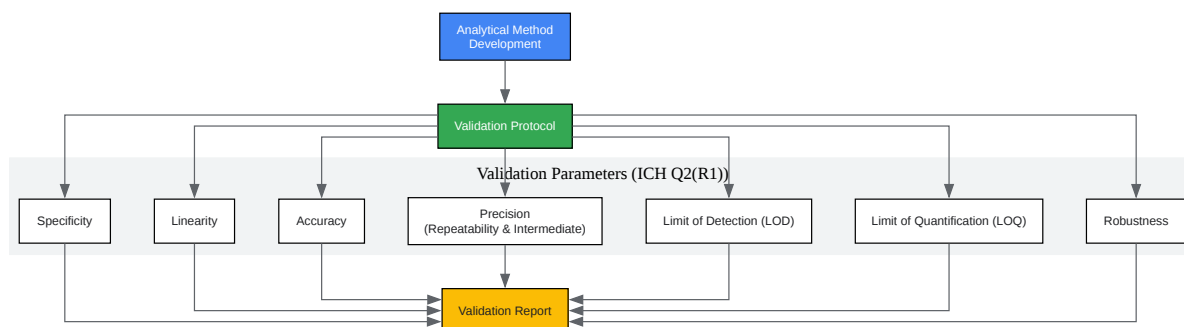
Visualizations

The following diagrams illustrate common workflows in the analysis of Sofosbuvir and its related compounds.



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Caption: Experimental workflow for HPLC/UPLC analysis of Sofosbuvir.



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Caption: Workflow for analytical method validation as per ICH guidelines.

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